molecular formula C29H58O4 B157698 Glyceryl hexacosanoate CAS No. 127098-14-0

Glyceryl hexacosanoate

Cat. No.: B157698
CAS No.: 127098-14-0
M. Wt: 470.8 g/mol
InChI Key: QAJHAMGOPUEFRR-UHFFFAOYSA-N
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Description

Glyceryl hexacosanoate, also known as 2,3-dihydroxypropyl hexacosanoate, is an organic compound with the molecular formula C29H58O4. It is a type of ester formed from glycerol and hexacosanoic acid. This compound is typically found in various natural sources and is known for its applications in different fields, including pharmaceuticals, cosmetics, and food industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl hexacosanoate can be synthesized through the esterification of glycerol with hexacosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reactants are heated in large reactors, and the water formed is continuously removed to ensure a high yield of the ester. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Glyceryl hexacosanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glyceryl hexacosanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Glyceryl hexacosanoate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its long-chain fatty acid component, hexacosanoic acid, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring long-chain esters, such as certain industrial and pharmaceutical formulations .

Properties

IUPAC Name

2,3-dihydroxypropyl hexacosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(32)33-27-28(31)26-30/h28,30-31H,2-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJHAMGOPUEFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299457
Record name 2,3-Dihydroxypropyl hexacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127098-14-0
Record name 2,3-Dihydroxypropyl hexacosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127098-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxypropyl hexacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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